molecular formula C11H11N5 B6629269 2-[(E)-quinolin-4-ylmethylideneamino]guanidine

2-[(E)-quinolin-4-ylmethylideneamino]guanidine

Cat. No. B6629269
M. Wt: 213.24 g/mol
InChI Key: JNKWYJCBUQSJBN-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-quinolin-4-ylmethylideneamino]guanidine, also known as QMA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. QMA is a guanidine derivative that possesses a quinoline moiety, which makes it a unique and versatile compound with diverse properties.

Mechanism of Action

The mechanism of action of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Moreover, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been reported to inhibit the activity of the viral protease, which is required for the processing of viral proteins during viral replication. Additionally, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects:
2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. Moreover, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been reported to induce autophagy in cancer cells, which is a cellular process that involves the degradation of cellular components to maintain cellular homeostasis. Additionally, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(E)-quinolin-4-ylmethylideneamino]guanidine in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of novel anticancer agents. Moreover, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to exhibit low toxicity against normal cells, which is a desirable property for a potential therapeutic agent. However, one of the main limitations of using 2-[(E)-quinolin-4-ylmethylideneamino]guanidine in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on 2-[(E)-quinolin-4-ylmethylideneamino]guanidine. One area of interest is the development of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine-based prodrugs, which can improve the solubility and bioavailability of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine. Another area of interest is the identification of the molecular targets of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine, which can provide insights into its mechanism of action and facilitate the development of more potent and selective analogs. Additionally, the combination of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine with other anticancer agents or immunotherapies may enhance its anticancer activity and reduce the likelihood of drug resistance. Finally, the evaluation of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine in preclinical animal models and clinical trials is necessary to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-[(E)-quinolin-4-ylmethylideneamino]guanidine can be achieved through several methods, including the condensation of 4-chloroquinoline with guanidine, followed by the deprotection of the resulting intermediate. Another method involves the reaction of 4-aminopyridine with N,N-dimethylformamide dimethyl acetal, followed by the addition of guanidine and the subsequent deprotection of the intermediate.

Scientific Research Applications

2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been extensively studied for its potential applications as an antitumor agent, antiviral agent, and anti-inflammatory agent. In particular, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to exhibit potent cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and lung cancer. Moreover, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been reported to possess antiviral activity against influenza virus and hepatitis C virus. Additionally, 2-[(E)-quinolin-4-ylmethylideneamino]guanidine has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(E)-quinolin-4-ylmethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-11(13)16-15-7-8-5-6-14-10-4-2-1-3-9(8)10/h1-7H,(H4,12,13,16)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKWYJCBUQSJBN-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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